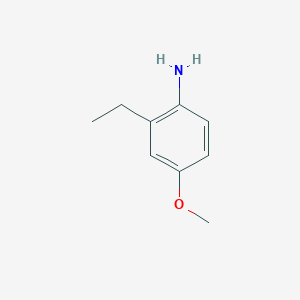

2-Ethyl-4-methoxybenzenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

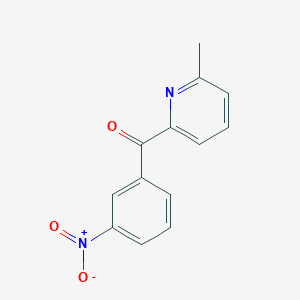

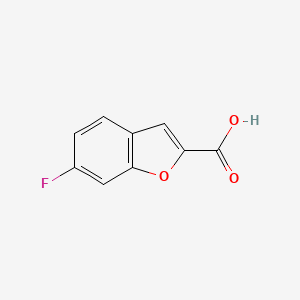

The molecular structure of 2-Ethyl-4-methoxybenzenamine consists of a benzene ring substituted with an ethyl group at the 2-position and a methoxy group at the 4-position.Wissenschaftliche Forschungsanwendungen

Conductive Polymers

2-Ethyl-4-methoxyaniline can be polymerized to form substituted polyanilines, which are conductive polymers with a wide range of applications. These polymers are known for their electrical conductivity, ease of synthesis, and biocompatibility. They are used in sensors , electrochromic display devices , solar cells , supercapacitors , and batteries .

Catalysis

The compound is involved in catalytic processes, such as the methylation of anilines with methanol. This reaction is catalyzed by cyclometalated ruthenium complexes and is significant in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .

Medicine

In the pharmaceutical sector, 2-Ethyl-4-methoxyaniline derivatives are used to influence the lipophilicity of compounds, making them more biologically accessible. This property is crucial for the development of new drugs and understanding their interaction with biological systems .

Environmental Science

2-Ethyl-4-methoxyaniline plays a role in green chemistry, where it’s used in the acylation of amines and phenols in water. This method is environmentally friendly and aligns with the principles of green chemistry, providing moderate to high yields with easy work-up .

Materials Science

The derivatives of 2-Ethyl-4-methoxyaniline are utilized in materials science for their versatility. They are components in the creation of anticorrosion materials and have potential in semiconductor technology. Their blends and composites are explored for novel applications in this field .

Electronics

In electronics, the compound’s derivatives are investigated for their basicity and how it affects the electronic properties of materials. This understanding is essential for designing materials with specific electronic characteristics, such as semiconductors and conductive coatings .

Optical Materials

2-Ethyl-4-methoxyaniline is a precursor in the synthesis of nonlinear optical materials. These materials are important for applications in laser technology , optical switching , and telecommunications .

Industrial Applications

While specific industrial uses of 2-Ethyl-4-methoxyaniline were not directly found, its chemical properties suggest potential applications in dye manufacturing and as an intermediate in the production of other industrial chemicals. Its derivatives are used in the synthesis of azo compounds and organoselenium-quinolines, which are important in various industrial processes .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-ethyl-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRMTSCQUFXYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methoxyaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)